Triethylenethiophosphoramide-d12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a stable isotope-labeled compound with the molecular formula C6D12N3PS and a molecular weight of 201.29 g/mol . This compound is primarily used in scientific research for its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethylenethiophosphoramide-d12 involves the deuteration of Triethylenethiophosphoramide. The process typically includes the following steps:
Starting Material: The synthesis begins with Triethylenethiophosphoramide.
Deuteration: The hydrogen atoms in the starting material are replaced with deuterium atoms using deuterated reagents and solvents.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of Triethylenethiophosphoramide are subjected to deuteration using industrial-grade deuterated reagents.
Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Triethylenethiophosphoramide-d12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its oxo analog, Tepa.
Reduction: Reduction reactions can convert the compound back to its original form.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: The major product is Tepa.
Reduction: The major product is the reduced form of this compound.
Substitution: The products depend on the nucleophile used but typically include substituted aziridine derivatives.
Scientific Research Applications
Triethylenethiophosphoramide-d12 has a wide range of scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It serves as a reference standard in pharmacokinetic studies of anticancer drugs.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Triethylenethiophosphoramide-d12 involves its ability to act as an alkylating agent. The compound can form cross-links with DNA molecules, leading to DNA damage and inhibition of cell division. This mechanism is similar to that of its non-deuterated analog, Triethylenethiophosphoramide .
Molecular Targets: The primary target is the DNA molecule, specifically the N7 position of guanine bases.
Pathways Involved: The compound can follow two pathwaysdirect nucleophilic attack on the aziridine ring or hydrolysis to release aziridine, which then reacts with DNA
Comparison with Similar Compounds
Similar Compounds
Triethylenethiophosphoramide: The non-deuterated analog with similar chemical properties but different isotopic composition.
Tepa: The oxo analog formed by the oxidation of Triethylenethiophosphoramide.
Cyclophosphamide: Another alkylating agent used in cancer therapy
Uniqueness
Triethylenethiophosphoramide-d12 is unique due to its deuterated nature, which provides distinct advantages in research applications, such as improved stability and the ability to trace the compound in complex biological systems .
Properties
CAS No. |
1276372-62-3 |
---|---|
Molecular Formula |
C6H12N3PS |
Molecular Weight |
201.29 |
IUPAC Name |
sulfanylidene-tris(2,2,3,3-tetradeuterioaziridin-1-yl)-$l^{5} |
InChI |
InChI=1S/C6H12N3PS/c11-10(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 |
InChI Key |
FOCVUCIESVLUNU-LBTWDOQPSA-N |
SMILES |
C1CN1P(=S)(N2CC2)N3CC3 |
Synonyms |
1,1’,1’’-Phosphinothioylidynetrisaziridine-d12; Tris(1-aziridinyl)phosphine-d12 Sulfide; AI 3-24916-d12; CBC 806495-d12; Girostan-d12; N,N’,N’’-Triethylenethio_x000B_phosphoramide-d12; Oncotepa-d12; Oncothio-tepa-d12; Oncotiotepa-d12; Phosphorothioic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.